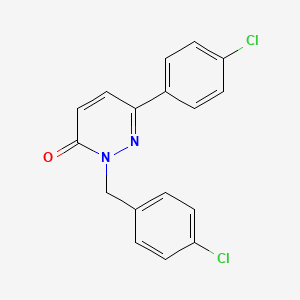
2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal chemistry. This compound belongs to the pyridazinone class of compounds and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of pyridazinone derivatives, closely related to the specified compound, is in the field of corrosion inhibition. These compounds have demonstrated effectiveness in protecting mild steel against corrosion in acidic environments, such as in 1 M HCl solution. Through techniques like weight loss measurements, potentiodynamic polarization, and Electrochemical Impedance Spectroscopy, researchers have identified these derivatives as mixed inhibitors, impacting both cathodic hydrogen evolution and anodic metal dissolution processes. Notably, the adsorption of these inhibitors on metal surfaces often follows the Langmuir adsorption isotherm, highlighting their efficiency in forming protective layers against corrosion. Quantum chemical calculations further support the correlation between the molecular structures of these derivatives and their experimental inhibition efficiencies, with some derivatives showing particularly high inhibition efficiency due to favorable electron acceptance abilities (Kalai et al., 2020).
Crystal Structure Analysis
The crystal structure analysis of pyridazinone derivatives reveals insights into their molecular arrangement and interactions. In one study, the crystal structure of a pyridazinone derivative showed the chlorophenyl and pyridazinone rings being almost perpendicular to each other, while the phenyl ring of the styryl group remained coplanar with the pyridazinone ring. This structural arrangement facilitates the formation of inversion dimers through N-H...O hydrogen bonds and also involves C-H...Cl hydrogen bonds within the crystal lattice. Such analyses contribute to a deeper understanding of the molecular characteristics and potential reactivity or binding capabilities of these compounds (Daoui et al., 2021).
Antimicrobial Activities
Research into the biological activities of pyridazinone derivatives has shown that some synthesized compounds exhibit antimicrobial properties. This includes a range of activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies help in identifying the molecular features crucial for antimicrobial efficacy, enabling the design of more potent derivatives for potential therapeutic applications. Such studies highlight the versatility of pyridazinone scaffolds in medicinal chemistry, where modifications to the core structure can lead to significant variations in biological activity (Sukuroglu et al., 2012).
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-14-5-1-12(2-6-14)11-21-17(22)10-9-16(20-21)13-3-7-15(19)8-4-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGDEPKFMPNIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2632722.png)
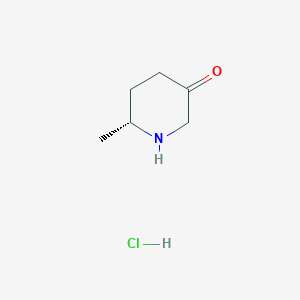
![2-[(4-Fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632726.png)

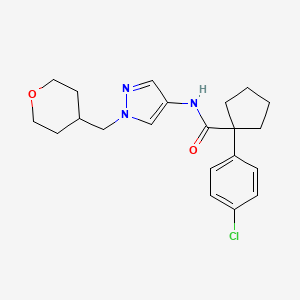

![5-[(2-methoxy-4-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2632734.png)
![N-Benzyl-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2632735.png)
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632737.png)
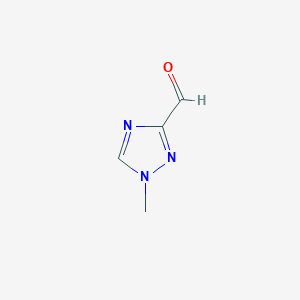
![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2632739.png)
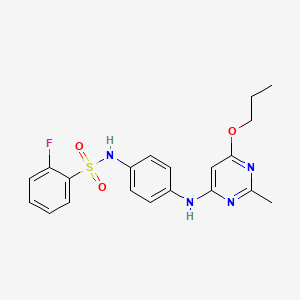
![N-(4-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2632744.png)
